3-Iodo-4-isobutoxybenzoic acid

Cross-coupling Suzuki-Miyaura Oxidative addition

3-Iodo-4-isobutoxybenzoic acid (CAS 1131614-19-1, molecular formula C₁₁H₁₃IO₃, molecular weight 320.12 g/mol) is a halogenated benzoic acid derivative bearing an iodine atom at the 3-position and an isobutoxy (-OCH₂CH(CH₃)₂) group at the 4-position of the aromatic ring. The compound is cataloged as a research chemical intended for laboratory use in organic synthesis and medicinal chemistry investigations, with typical commercial purity specifications of ≥95%.

Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
CAS No. 1131614-19-1
Cat. No. B3184936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-isobutoxybenzoic acid
CAS1131614-19-1
Molecular FormulaC11H13IO3
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C(=O)O)I
InChIInChI=1S/C11H13IO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
InChIKeyAOVWUOOHZQQYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-isobutoxybenzoic Acid (CAS 1131614-19-1): Structural Identity and Research-Grade Procurement Specifications


3-Iodo-4-isobutoxybenzoic acid (CAS 1131614-19-1, molecular formula C₁₁H₁₃IO₃, molecular weight 320.12 g/mol) is a halogenated benzoic acid derivative bearing an iodine atom at the 3-position and an isobutoxy (-OCH₂CH(CH₃)₂) group at the 4-position of the aromatic ring [1]. The compound is cataloged as a research chemical intended for laboratory use in organic synthesis and medicinal chemistry investigations, with typical commercial purity specifications of ≥95% [1]. Its computed XLogP3-AA value of 3.4 indicates moderate lipophilicity, positioning it as a potential building block for fragment-based drug discovery and synthetic intermediate applications [1].

Why 3-Iodo-4-isobutoxybenzoic Acid Cannot Be Casually Replaced by In-Class Analogs in Synthesis and Screening


The simultaneous presence of an aryl iodide at position 3 and an isobutoxy ether at position 4 creates a substitution pattern that is not readily replicated by positional isomers, alternative halogen analogs, or non-iodinated counterparts. The iodine substituent confers fundamentally different oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine [1], while the regiospecific 3-iodo-4-isobutoxy arrangement determines the vector of any subsequent derivatization. Substituting 3-bromo-4-isobutoxybenzoic acid (CAS 881583-05-7, MW 273.12 g/mol) or the non-iodinated 3-isobutoxybenzoic acid (CAS 350997-58-9, MW 194.23 g/mol) would alter both the reactivity profile and the physicochemical properties of any downstream product, potentially compromising synthetic yield, target binding, or pharmacokinetic parameters [2].

Quantitative Differentiation Evidence for 3-Iodo-4-isobutoxybenzoic Acid Relative to Closest Analogs


Enhanced Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide in 3-Halo-4-isobutoxybenzoic Acid Series

The target compound bears an aryl iodide at position 3, whereas the closest halogen analog, 3-bromo-4-isobutoxybenzoic acid (CAS 881583-05-7), carries an aryl bromide. Aryl iodides consistently exhibit oxidative addition rates approximately 10²–10⁴ times faster than the corresponding aryl bromides with Pd(0) catalysts under standard Suzuki-Miyaura conditions [1]. This rate enhancement enables lower catalyst loadings and milder reaction temperatures, directly impacting synthetic efficiency. The molecular weight difference (320.12 vs. 273.12 g/mol; ΔMW = +47.00 g/mol) and the iodine atom's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br) further differentiate physicochemical and steric profiles [2].

Cross-coupling Suzuki-Miyaura Oxidative addition Synthetic chemistry

Computed Lipophilicity Differentiation: 3-Iodo-4-isobutoxybenzoic Acid vs. Non-Iodinated 3-Isobutoxybenzoic Acid

The iodine substitution at position 3 substantially increases computed lipophilicity compared to the non-iodinated parent. 3-Iodo-4-isobutoxybenzoic acid exhibits an XLogP3-AA value of 3.4, whereas the non-iodinated analog 3-isobutoxybenzoic acid (CAS 350997-58-9) has a computed XLogP3-AA of 2.4, representing a ΔlogP of +1.0 unit [1]. This logP increase translates to approximately 10-fold higher predicted partition into organic/lipid phases. The topological polar surface area (TPSA) remains identical at 46.5 Ų for both compounds, indicating that the iodine atom selectively modulates lipophilicity without altering hydrogen-bonding capacity [1].

Lipophilicity LogP Drug-likeness Fragment-based screening

Regioisomeric Differentiation: 3-Iodo-4-isobutoxy vs. 4-Iodo-3-isobutoxy Substitution Pattern

The target compound places iodine at position 3 and isobutoxy at position 4, whereas the regioisomer 4-iodo-3-isobutoxybenzoic acid (CAS 1702457-93-9) reverses this substitution pattern. Both isomers share an identical molecular formula (C₁₁H₁₃IO₃) and molecular weight (320.12 g/mol) but differ in the spatial orientation of the iodine and isobutoxy groups relative to the carboxylic acid [1]. This positional exchange alters the electronic environment of the aromatic ring: iodine para to the carboxylic acid (4-iodo isomer) exerts a different inductive and resonance effect than iodine meta to the acid (3-iodo isomer), affecting both the pKa of the carboxylic acid and the regioselectivity of electrophilic aromatic substitution reactions .

Regioselectivity Positional isomer SAR Medicinal chemistry

Homolog Comparison: 3-Iodo-4-isobutoxy (C₄ chain) vs. 3-Iodo-4-isopentyloxy (C₅ chain) Benzoic Acid

The target compound carries an isobutoxy group (4-carbon branched chain) at position 4, distinguishing it from the homologous 3-iodo-4-isopentyloxybenzoic acid (CAS 1131614-43-1, C₁₂H₁₅IO₃, MW 334.15 g/mol) which bears a longer 5-carbon isopentyloxy chain . The additional methylene group in the homolog increases molecular weight by 14.03 g/mol and adds one rotatable bond (5 vs. 4 in the target), elevating conformational entropy. Vendor specifications indicate both compounds are offered at comparable purity levels (≥95% for target ; ≥95% for the C₅ homolog ), enabling direct comparison in analog series.

Alkoxy chain length Homolog SAR Lipophilicity tuning Physicochemical properties

Carboxylic Acid vs. Methyl Ester: Functional Group Differentiation for Synthetic Strategy

The target compound presents a free carboxylic acid, whereas methyl 4-iodo-3-isobutoxybenzoate (CAS 2816625-55-3, C₁₂H₁₅IO₃, MW 334.15 g/mol) is the corresponding methyl ester . The free acid enables direct amide coupling or salt formation without a deprotection step, while the ester requires hydrolysis prior to such transformations. Vendor purity specifications for the ester analog indicate ≥98% purity with supporting QC documentation (NMR, HPLC, GC) , comparable to the ≥95% purity typical for the free acid . The choice between acid and ester forms depends on the synthetic sequence: the acid is preferred for late-stage coupling, while the ester may offer advantages in chromatographic purification or orthogonal protection strategies.

Functional group interconversion Protecting group strategy Amide coupling Ester hydrolysis

Recommended Procurement and Application Scenarios for 3-Iodo-4-isobutoxybenzoic Acid Based on Evidence


Suzuki-Miyaura Cross-Coupling for Fragment Elaboration in Medicinal Chemistry

The iodine substituent at position 3 provides a superior oxidative addition partner for palladium-catalyzed cross-coupling compared to the corresponding bromide, enabling efficient C–C bond formation with aryl boronic acids under milder conditions [1]. This property is particularly valuable when the isobutoxy group at position 4 must be retained as a lipophilicity-modulating or target-binding element, as is common in febuxostat-class xanthine oxidase inhibitor scaffolds where 4-isobutoxy-substituted benzoic acid derivatives serve as key intermediates [2]. The free carboxylic acid functionality allows direct conjugation to amine-containing fragments without additional deprotection.

Fragment-Based Screening Libraries Requiring Halogen-Defined Lipophilicity

With a computed XLogP3-AA of 3.4—one log unit above the non-iodinated 3-isobutoxybenzoic acid (XLogP = 2.4)—this compound occupies a lipophilicity range suitable for fragment hits requiring modest membrane permeability [3]. The iodine atom serves dual roles: as a heavy atom for X-ray crystallographic phasing (anomalous scattering) and as a synthetic vector for hit-to-lead elaboration, making it a strategic choice for fragment libraries where each member must provide both structural information and synthetic tractability.

Regiospecific Synthesis of 3,4-Disubstituted Benzoic Acid Derivatives

The defined 3-iodo-4-isobutoxy substitution pattern enables unambiguous regioselective derivatization at position 3 via cross-coupling or metal-halogen exchange, while the isobutoxy group at position 4 remains untouched [1]. This contrasts with the 4-iodo-3-isobutoxy regioisomer (CAS 1702457-93-9), where the iodine is para to the carboxylic acid and the isobutoxy is meta—a difference that fundamentally alters the electronic landscape and the trajectory of any appended fragment . Researchers designing SAR studies around the 4-isobutoxy pharmacophore should select the regioisomer that matches their intended substitution vector.

Thermochemical Reference Standard for Isobutoxybenzoic Acid Derivatives

While direct thermochemical data for the iodo derivative are not yet published, the isomeric iso-butoxybenzoic acids (2-, 3-, and 4-) have been characterized by combustion calorimetry and vapor pressure measurements, providing standard molar enthalpies of formation at T = 298.15 K [4]. The iodo-substituted variant may serve as a logical extension of this thermochemical dataset, and procurement of high-purity material (≥95%) supports its use as a reference compound in calorimetric and physicochemical studies of halogenated benzoic acid derivatives.

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